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Compound of Interest

1-(2-Fluoro-6-
Compound Name: _
nitrophenyl)ethanone

Cat. No.: B3046240

In the landscape of modern medicinal chemistry and organic synthesis, molecules that offer
precise reactivity and structural control are of paramount importance. 1-(2-Fluoro-6-
nitrophenyl)ethanone (CAS No. 1214377-22-6) emerges as a significant building block within
this context.[1][2] As a trifunctional aromatic compound, featuring an acetyl, a nitro, and a fluoro
group, it presents a unique chemical profile. The strategic placement of these groups—
particularly the ortho-positioning of the strongly electron-withdrawing nitro group and the
electronegative fluorine atom—creates a highly activated system for specific chemical
transformations. This guide provides a comprehensive overview of its physical and chemical
properties, reactivity, synthesis, and potential applications, offering field-proven insights for its
effective utilization in research and development.

Section 1: Core Physicochemical and Spectroscopic
Profile

Understanding the fundamental properties of a chemical entity is the bedrock of its application.
The data presented below has been consolidated from various chemical suppliers and
databases to provide a robust profile of 1-(2-Fluoro-6-nitrophenyl)ethanone.

Physical and Chemical Properties

The key physicochemical data for 1-(2-Fluoro-6-nitrophenyl)ethanone are summarized in the
table below. It is important to note that while some properties are experimentally determined,
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others, such as the boiling point, are often predicted through computational models.

Property Value Source(s)
CAS Number 1214377-22-6 [1][2]
Molecular Formula CsHeFNO3 [1][3]
Molecular Weight 183.14 g/mol [11[3]

Expected to be a pale yellow
Appearance _ [4][5]
to yellow solid/crystal

Boiling Point 287.2 £ 20.0 °C (Predicted) [1]

50 - 54 °C (for the related
Melting Point isomer 2'-Fluoro-5'- [5]

nitroacetophenone)

Store at room temperature in a
Storage , [1][2]
dry, sealed container

Spectroscopic Signature

Spectroscopic analysis is crucial for the unambiguous identification and quality control of the
compound. While specific spectra for this exact isomer are not publicly cataloged, its structure
allows for reliable prediction of its key spectroscopic features.

« Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for its functional groups. A strong absorption peak around 1700 cm~* would indicate
the C=0 stretch of the ketone. Strong, distinct peaks around 1520-1550 cm~* and 1340-
1370 cm~* would correspond to the asymmetric and symmetric stretching vibrations of the
nitro (NO2z) group, respectively. Aromatic C-H stretching would appear just above 3000 cm™1,
and a C-F stretching vibration would be observed in the fingerprint region, typically between
1000-1400 cm~1.[6]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum would provide clear information about the substitution
pattern. A singlet integrating to 3 protons would be expected for the acetyl group (CHs)
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around 0 2.5-2.7 ppm. The three protons on the aromatic ring would appear in the 6 7.5-
8.5 ppm region, with their specific chemical shifts and coupling patterns (doublets, triplets)
being dictated by the electronic effects of the adjacent fluoro and nitro groups.

o 13C NMR: The carbon NMR would show eight distinct signals. The carbonyl carbon of the
ketone would be significantly downfield, expected around & 190-200 ppm. The methyl
carbon would be upfield, around & 25-30 ppm. The six aromatic carbons would appear in
the & 120-150 ppm range, with the carbon attached to the fluorine showing a characteristic
large one-bond C-F coupling constant.

e Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion
peak (M*) would be observed at m/z = 183.03.[3] Common fragmentation patterns would
likely involve the loss of the methyl group ([M-15]*) and the acetyl group ([M-43]*), providing
further structural confirmation.

Section 2: Synthesis and Chemical Reactivity

The utility of 1-(2-Fluoro-6-nitrophenyl)ethanone stems directly from its designed reactivity,
which is dominated by the interplay of its functional groups.

Synthesis Pathway

While multiple synthetic routes are possible, a common and logical approach for preparing
such acetophenones is through Friedel-Crafts acylation. This involves reacting a suitable
precursor, such as 1-fluoro-3-nitrobenzene, with an acetylating agent like acetyl chloride or
acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[7] The
directing effects of the fluoro and nitro groups guide the acylation to the desired position.

Caption: A representative Friedel-Crafts acylation workflow for synthesizing the target
compound.

Core Reactivity: Nucleophilic Aromatic Substitution
(SNAr)

The defining feature of 1-(2-Fluoro-6-nitrophenyl)ethanone is its high susceptibility to
Nucleophilic Aromatic Substitution (SNAr). This reactivity is a direct consequence of its
electronic architecture:
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 Activation: The nitro (NO2) and acetyl (COCHs) groups are powerful electron-withdrawing
groups. Their presence significantly reduces the electron density of the aromatic ring, making
it electrophilic and vulnerable to attack by nucleophiles.

o Leaving Group: The fluorine atom is an excellent leaving group for SNAr reactions. Although
it is the most electronegative halogen, its small size and the strength of the C-F bond are
overcome by the powerful stabilization of the intermediate. The rate-determining step in
SNAr is the initial attack of the nucleophile, and the high electronegativity of fluorine strongly
enhances the electrophilicity of the carbon to which it is attached.[8][9]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-
stabilized intermediate known as a Meisenheimer complex.

- Step 1: Attack Step 2: Elimination -
1-(2-Fluoro-6-nitrophenyl)ethanone | (Rate-Determining) »| Meisenheimer Complex (Intermediate) F (Fast) . Substituted Product

+ Nu-~ Nu +F-

Click to download full resolution via product page
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNA).

This predictable reactivity makes the compound an ideal starting material for introducing a wide
array of functionalities (e.g., amines, alkoxides, thiolates) by displacing the fluoride ion, serving
as a linchpin in the synthesis of more complex molecules.

Section 3: Applications in Drug Development and
Research

The structural motifs present in 1-(2-Fluoro-6-nitrophenyl)ethanone are frequently found in
biologically active molecules. Its utility as a synthetic intermediate is therefore significant.

o Pharmaceutical Scaffolding: It serves as a key intermediate for building more complex active
pharmaceutical ingredients (APIs).[1][5][10] The subsequent modification of the nitro and
acetyl groups, after an initial SNAr reaction, allows for the construction of diverse molecular
scaffolds.
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» Anti-Cancer and Anti-Inflammatory Agents: Related fluoro-nitro acetophenones are used in
the synthesis of novel anti-cancer agents and nonsteroidal anti-inflammatory drugs
(NSAIDs).[5] The fluorine atom can enhance metabolic stability and binding affinity, while the
nitro group can be reduced to an amine, a common pharmacophore.

» Antiviral Research: Fluorinated nucleoside analogs are a cornerstone of antiviral therapy.[11]
The synthesis of novel carbocyclic nucleosides, which can be active against drug-resistant
viral strains like HBV, often relies on fluorinated building blocks to modulate biological activity
and binding interactions.[12]

Section 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is essential. The safety profile is
inferred from data on closely related compounds.

e Hazards: The compound is expected to be harmful if swallowed or inhaled and may cause
skin and serious eye irritation.[4][13]

o Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood.
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
[14][15]

o First Aid:

o

In case of eye contact: Rinse cautiously with water for several minutes.[13][16]

[¢]

In case of skin contact: Wash off with soap and plenty of water.[16]

[¢]

If inhaled: Move the person into fresh air.[13][16]

o

If swallowed: Rinse mouth with water and consult a physician.[16]

o Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
[1][15]

Section 5: Experimental Protocols
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The following protocols are representative methodologies for the synthesis and
characterization of 1-(2-Fluoro-6-nitrophenyl)ethanone. They are intended for use by trained
professionals in a controlled laboratory setting.

Protocol 5.1: Representative Synthesis via Friedel-Crafts
Acylation

Objective: To synthesize 1-(2-Fluoro-6-nitrophenyl)ethanone from 1-fluoro-3-nitrobenzene.
Materials:

1-fluoro-3-nitrobenzene

o Acetyl chloride (CHsCOCI)

e Anhydrous aluminum chloride (AICI3)

¢ Dichloromethane (DCM), anhydrous

e Hydrochloric acid (1M HCI)

» Saturated sodium bicarbonate solution

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

o Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N2 or Ar)
Procedure:

o Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a nitrogen inlet.

o Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous
aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an
ice bath.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b3046240?utm_src=pdf-body
https://www.benchchem.com/product/b3046240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Acylium lon Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred
suspension of AICls. Allow the mixture to stir for 15-20 minutes at 0 °C.

o Aromatic Addition: Dissolve 1-fluoro-3-nitrobenzene (1.0 equivalent) in a minimal amount of
anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30
minutes, maintaining the temperature at 0 °C.

o Reaction: After the addition is complete, allow the reaction to warm to room temperature and
stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

e Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench
the reaction by the slow, dropwise addition of 1M HCI.

o Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with 1M HCI, saturated sodium bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude product by column chromatography on silica gel or
recrystallization to yield the pure 1-(2-Fluoro-6-nitrophenyl)ethanone.

 Validation: Confirm the identity and purity of the final product using NMR, IR, and MS
analysis as described in Section 1.2.

Protocol 5.2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized product.
Methodology:

e 'H and 3C NMR: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a
deuterated solvent (e.g., CDCIs). Transfer the solution to an NMR tube and acquire the
spectra on a standard NMR spectrometer (e.g., 400 MHz).

» IR Spectroscopy: Prepare a sample by either dissolving a small amount of the compound in
a suitable solvent (e.g., DCM) and casting a thin film on a salt plate (NaCl or KBr) or by
preparing a KBr pellet. Analyze using an FTIR spectrometer.
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e Mass Spectrometry: Dissolve a small sample in a volatile solvent (e.g., methanol or
acetonitrile) and analyze using a mass spectrometer, employing an appropriate ionization
technique such as Electrospray lonization (ESI) or Electron lonization (EI).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Strategic Importance of Fluorinated
Nitroaromatic Ketones]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3046240#physical-and-chemical-properties-of-1-2-
fluoro-6-nitrophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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